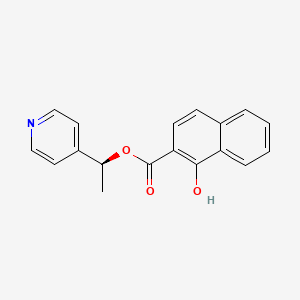
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is a complex organic compound that features a naphthalene ring system, a carboxylic acid group, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with (1S)-1-(4-pyridinyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-naphthalenecarboxylic acid, 1-keto-, (1S)-1-(4-pyridinyl)ethyl ester.
Reduction: Formation of 2-naphthalenemethanol, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1R)-1-(4-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(3-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(2-pyridinyl)ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is unique due to its specific stereochemistry and the position of the pyridine ring. This configuration can result in distinct biological and chemical properties compared to its isomers and analogs.
Properties
CAS No. |
827319-95-9 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
[(1S)-1-pyridin-4-ylethyl] 1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12(13-8-10-19-11-9-13)22-18(21)16-7-6-14-4-2-3-5-15(14)17(16)20/h2-12,20H,1H3/t12-/m0/s1 |
InChI Key |
KQWNBRBVBVBNNF-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(C1=CC=NC=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



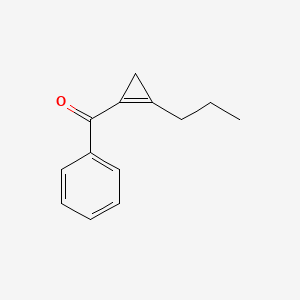
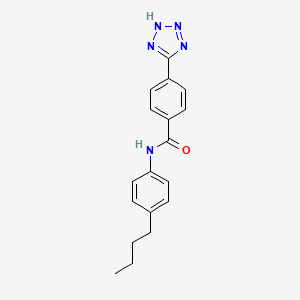
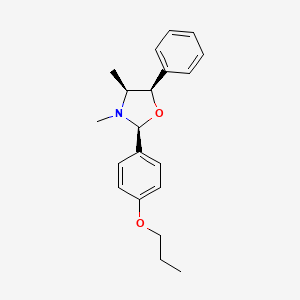
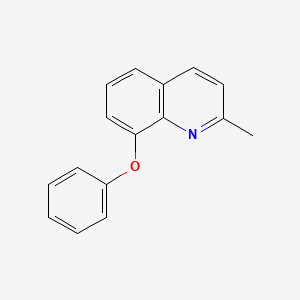
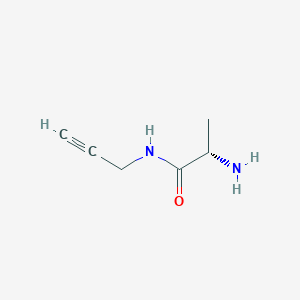
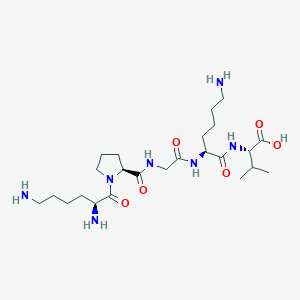
![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
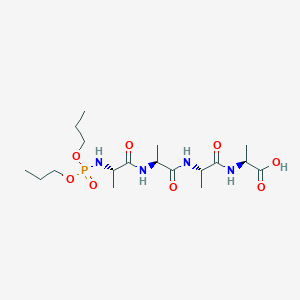
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
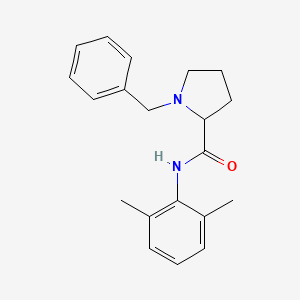
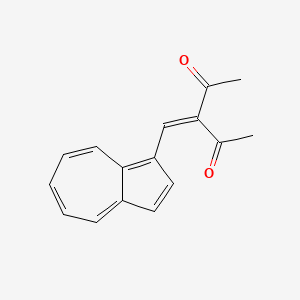

![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
